molecular formula C12H21NO5 B1520520 (R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 1251903-95-3

(R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B1520520
CAS No.: 1251903-95-3
M. Wt: 259.3 g/mol
InChI Key: MAJWUTNRLZHCBX-SECBINFHSA-N
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a tetrahydro-2H-pyran-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected intermediate can then undergo further reactions to introduce the tetrahydro-2H-pyran-4-yl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : Conversion of the amino group to a nitro group or other oxidized forms.

  • Reduction: : Reduction of the carbonyl group to an alcohol.

  • Substitution: : Replacement of the Boc group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

  • Oxidation: : Nitro derivatives, carboxylic acids.

  • Reduction: : Alcohols, amines.

  • Substitution: : Amino acids, peptides.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Employed in the synthesis of complex molecules for industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the Boc-protected amino group and the tetrahydro-2H-pyran-4-yl moiety. Similar compounds might include other Boc-protected amino acids or derivatives with different heterocyclic groups. These compounds can be compared based on their reactivity, stability, and biological activity.

List of Similar Compounds

  • (R)-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid

  • (R)-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid

  • (R)-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJWUTNRLZHCBX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654397
Record name (2R)-[(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251903-95-3
Record name (2R)-[(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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